6-Ethoxypurine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxy-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLKPGJBYUTIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170517 |

Source

|

| Record name | 1H-Purine, 6-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-06-2 |

Source

|

| Record name | 6-Ethoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxypurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17861-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine, 6-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXYPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Role of 6-Ethoxypurine in Ribonucleotide Reductase Inhibition: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2] Its pivotal role in cell proliferation has established it as a key target for the development of anticancer therapeutics.[3][4] While a variety of RNR inhibitors have been identified and characterized, the specific mechanism of action for 6-ethoxypurine in the inhibition of this enzyme is not well-documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known mechanisms of RNR inhibition by other small molecules, offering a foundational understanding that can inform future research into purine-based inhibitors like this compound. We will delve into the established classes of RNR inhibitors, their modes of action, and the experimental protocols employed to elucidate their inhibitory characteristics.

Introduction to Ribonucleotide Reductase

Human ribonucleotide reductase is a heterodimeric enzyme composed of two subunits, RRM1 (the large subunit) and RRM2 (the small subunit).[5] The RRM1 subunit contains the catalytic site where the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) occurs.[4] The RRM2 subunit houses a di-iron center and a stable tyrosyl free radical, which is essential for initiating the reduction reaction.[6] The intricate interplay between these two subunits is tightly regulated to maintain a balanced supply of dNTPs for DNA synthesis.[3]

Established Mechanisms of Ribonucleotide Reductase Inhibition

The inhibition of RNR is a proven strategy in cancer chemotherapy.[2][4] Inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.

Nucleoside Analog Inhibitors

Nucleoside analogs are structurally similar to the natural substrates of RNR. Upon cellular uptake, they are phosphorylated to their active diphosphate or triphosphate forms. These activated analogs can then inhibit RNR through various mechanisms:

-

Competitive Inhibition: Many nucleoside analog diphosphates act as competitive inhibitors, binding to the catalytic site on the RRM1 subunit and preventing the binding of natural substrates.[1]

-

Allosteric Inhibition: Some nucleoside analog triphosphates can bind to the allosteric sites of RRM1, leading to a conformational change that inactivates the enzyme.[3]

-

Mechanism-Based Inactivation: Certain analogs, once bound to the catalytic site, can generate reactive species that irreversibly damage the enzyme.[4]

Table 1: Quantitative Data for Selected Nucleoside Analog RNR Inhibitors

| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cell Line | IC₅₀ (Cell-Based Assay) |

| Gemcitabine diphosphate | RRM1 | Not widely reported | Pancreatic Cancer Cells | ~10-100 nM |

| Clofarabine diphosphate | RRM1 | Not widely reported | Leukemia Cell Lines | ~10-50 nM |

| Fludarabine diphosphate | RRM1 | Not widely reported | Lymphoma Cell Lines | ~1-10 µM |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.

Non-Nucleoside Inhibitors

Non-nucleoside inhibitors are a structurally diverse group of small molecules that do not resemble the natural substrates of RNR. Their mechanisms of action are varied and can include:

-

RRM2-Targeted Inhibition: A significant number of non-nucleoside inhibitors, such as hydroxyurea, act by scavenging the tyrosyl free radical in the RRM2 subunit, which is essential for catalytic activity.[2]

-

Inhibition of RRM1-RRM2 Interaction: Some compounds may interfere with the protein-protein interaction between the RRM1 and RRM2 subunits, preventing the formation of the active enzyme complex.

-

Binding to Allosteric Pockets: Novel non-nucleoside inhibitors have been discovered that bind to allosteric pockets on the RRM1 subunit, inducing a conformational change that inhibits enzyme activity.[7]

Table 2: Quantitative Data for Selected Non-Nucleoside RNR Inhibitors

| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cell Line | IC₅₀ (Cell-Based Assay) |

| Hydroxyurea | RRM2 (radical scavenger) | ~100-500 µM | Various Cancer Cell Lines | ~0.1-1 mM |

| Triapine | RRM2 (iron chelator) | ~0.1-1 µM | Various Cancer Cell Lines | ~0.1-1 µM |

| Naphthyl salicylic acyl hydrazone (NSAH) | RRM1 (catalytic site) | ~37 µM (K_d) | Multiple Cancer Cell Lines | ~10-20 µM |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.

Potential Mechanism of 6-Alkoxypurines: An Uncharted Territory

While direct evidence for the RNR inhibitory activity of this compound is lacking, the purine scaffold is a common feature in many biologically active molecules, including some RNR inhibitors.[6] Computational studies have suggested that purine derivatives can interact with the active site of RNR.[6] It is plausible that 6-alkoxypurines could act as non-nucleoside inhibitors, potentially through one of the following hypothetical mechanisms:

-

Competitive Inhibition: The purine ring of this compound could mimic the purine base of natural substrates (ADP and GDP) and bind to the catalytic site of RRM1. The ethoxy group at the 6-position would likely influence the binding affinity and specificity.

-

Allosteric Modulation: this compound might bind to a yet unidentified allosteric pocket on the RRM1 subunit, leading to inhibition.

-

Disruption of Subunit Interaction: The compound could potentially interfere with the dimerization of RRM1 or the interaction between RRM1 and RRM2.

Further experimental investigation is required to validate these hypotheses.

Experimental Protocols for Studying RNR Inhibition

Elucidating the mechanism of action of a potential RNR inhibitor involves a series of in vitro and cell-based assays.

In Vitro Ribonucleotide Reductase Inhibition Assay

This assay directly measures the enzymatic activity of purified RNR in the presence of an inhibitor.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human RRM1 and RRM2 subunits are expressed and purified. The substrate, typically radiolabeled CDP or GDP, is prepared in a suitable buffer.

-

Reaction Mixture: The reaction mixture contains purified RRM1 and RRM2, the substrate, ATP (as an allosteric activator), a reducing agent (like dithiothreitol), and varying concentrations of the test inhibitor.

-

Incubation: The reaction is incubated at 37°C for a specific period.

-

Quenching and Analysis: The reaction is stopped, and the product (dCDP or dGDP) is separated from the substrate using techniques like HPLC or thin-layer chromatography.

-

Data Analysis: The amount of product formed is quantified, and the IC₅₀ value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assays

These assays assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo, which quantify metabolic activity.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor that reduces cell growth by 50%, is calculated.

Cellular dNTP Pool Analysis

This experiment determines if the inhibitor affects the intracellular concentrations of deoxyribonucleotides, a direct consequence of RNR inhibition.

Methodology:

-

Cell Treatment: Cells are treated with the inhibitor.

-

Extraction: dNTPs are extracted from the cells.

-

Quantification: The levels of dATP, dGTP, dCTP, and dTTP are quantified using methods like HPLC or mass spectrometry.

-

Analysis: A decrease in dNTP pools upon treatment with the inhibitor provides strong evidence for RNR inhibition in a cellular context.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Figure 1: General mechanisms of ribonucleotide reductase inhibition.

Figure 2: A typical experimental workflow for characterizing an RNR inhibitor.

Conclusion and Future Directions

The inhibition of ribonucleotide reductase remains a validated and promising strategy for the development of novel anticancer agents. While the specific mechanism of action for this compound against RNR is currently unknown, this guide provides a robust framework for understanding the general principles of RNR inhibition. The purine scaffold holds potential for the design of novel RNR inhibitors, and future research should focus on synthesizing and evaluating a library of 6-alkoxypurine derivatives. Through the application of the experimental protocols outlined herein, the precise mechanism by which these compounds exert their effects can be elucidated, potentially leading to the development of a new class of potent and selective RNR inhibitors. The exploration of non-nucleoside inhibitors like this compound is a crucial step in overcoming the limitations of existing therapies and expanding the arsenal of drugs available to combat cancer.

References

- 1. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Non-nucleoside Human Ribonucleotide Reductase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

What are the physical and chemical properties of 6-Ethoxypurine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the purine family, which includes essential biomolecules like adenine and guanine, this compound serves as a versatile scaffold for the synthesis of various bioactive compounds. Its chemical structure, featuring an ethoxy group at the 6-position of the purine ring, imparts unique physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted due to the limited availability of specific experimental data in the public domain.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 17861-06-2 | Public Databases |

| Molecular Formula | C₇H₈N₄O | Public Databases |

| Molecular Weight | 164.16 g/mol | Calculated |

| Appearance | Likely a crystalline solid | General property of similar purines |

| Melting Point | >300 °C (decomposes) (for 6-Methoxypurine) | Inferred from related compounds |

| Boiling Point | Data not available | - |

| pKa | 8.7 (at 25 °C) (for Hypoxanthine, a related compound) | Inferred from related compounds |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 164.06981089 Da | PubChem |

| Monoisotopic Mass | 164.06981089 Da | PubChem |

| Topological Polar Surface Area | 63.7 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 198 | PubChem |

Table 3: Qualitative Solubility Profile of this compound

Based on the solubility of structurally similar compounds like 4,6-diethoxypyrimidine, the following qualitative solubility profile for this compound can be inferred.

| Solvent | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Soluble |

| Water | Sparingly soluble to insoluble |

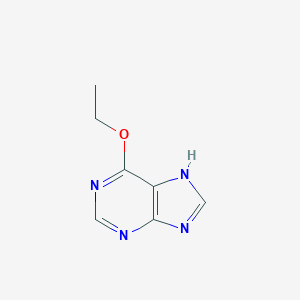

Chemical Structure and Reactivity

This compound possesses a bicyclic aromatic purine core with an electron-donating ethoxy group at the C6 position. This structure dictates its chemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Reactivity:

-

Nucleophilic Character: The purine ring system is generally electron-deficient, but the lone pairs on the nitrogen atoms can act as nucleophiles. The ethoxy group is an activating group, increasing the electron density of the purine ring and making it more susceptible to electrophilic attack.

-

Electrophilic Substitution: Electrophilic substitution reactions on the purine ring are possible, with the position of substitution influenced by the existing substituents.

-

Nucleophilic Substitution: The ethoxy group at the C6 position can potentially be displaced by strong nucleophiles under certain reaction conditions, a common reaction for 6-alkoxypurines.

-

Alkylation: The nitrogen atoms in the purine ring, particularly N7 and N9, are susceptible to alkylation.

-

Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, converting this compound to hypoxanthine.

-

Oxidation: The purine ring can be susceptible to oxidation, potentially leading to the formation of uric acid derivatives.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide detailed, generalized protocols for the determination of key physical and chemical properties, which can be adapted for this compound.

Protocol 1: Determination of Melting Point

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the thermometer is positioned to ensure accurate temperature reading of the sample.

-

Approximate Melting Point Determination: The sample is heated rapidly to obtain a rough estimate of the melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in solution.

Caption: Workflow for pKa determination.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of buffer solutions with a range of known pH values are also prepared.

-

Sample Preparation: The stock solution is diluted to a constant concentration in each of the buffer solutions.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelength at which the maximum change in absorbance occurs with changing pH is identified.

-

Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer solutions.

-

pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal.

Protocol 3: General Procedure for Stability Testing

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.

Methodology:

-

Sample Storage: Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).

-

Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

-

Analysis: At each time point, the samples are analyzed for key quality attributes, including:

-

Appearance

-

Assay (potency)

-

Identification of degradation products (e.g., by HPLC)

-

-

Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the substance.

Predicted Spectral Data

¹H NMR Spectroscopy

-

Ethyl Protons: A triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (CH₂) protons of the ethoxy group.

-

Purine Protons: Signals in the aromatic region corresponding to the protons at the C2 and C8 positions of the purine ring.

-

N-H Proton: A broad signal corresponding to the proton on one of the nitrogen atoms of the purine ring.

¹³C NMR Spectroscopy

-

Ethyl Carbons: Two signals in the aliphatic region for the methyl and methylene carbons of the ethoxy group.

-

Purine Carbons: Five signals in the aromatic region corresponding to the five carbon atoms of the purine ring. The chemical shifts will be influenced by the nitrogen atoms and the ethoxy substituent.

Infrared (IR) Spectroscopy

-

C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the ethyl group and on the purine ring.

-

C-O Stretching: A strong absorption band characteristic of the C-O ether linkage.

-

C=N and C=C Stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the purine ring.

-

N-H Stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (164.16 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the ethoxy group, or fragments from the purine ring, providing structural information.

Conclusion

This compound is a valuable building block in the development of novel therapeutic agents. This technical guide has summarized its key physical and chemical properties, drawing from available data and established chemical principles. The provided experimental protocols offer a framework for researchers to determine these properties in the laboratory. While a significant amount of data for this specific molecule is inferred or predicted, this guide serves as a comprehensive starting point for further investigation and application of this compound in scientific research and drug development. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important molecule.

An In-Depth Technical Guide to the Laboratory Synthesis of 6-Ethoxypurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the laboratory preparation of 6-Ethoxypurine, a purine derivative of interest in medicinal chemistry and drug development. The following sections detail the core methodologies, present quantitative data for comparative analysis, and illustrate the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several key routes, primarily starting from commercially available purine precursors. The most common and effective pathways originate from 6-chloropurine, hypoxanthine, and 6-cyanopurine. Each of these methods offers distinct advantages in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: Nucleophilic Substitution of 6-Chloropurine

This is the most direct and widely employed method for the synthesis of this compound. It involves a nucleophilic aromatic substitution reaction where the chloro group at the 6-position of the purine ring is displaced by an ethoxide ion.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature. The dissolution of sodium in ethanol generates sodium ethoxide in situ.

-

Reaction with 6-Chloropurine: To the freshly prepared sodium ethoxide solution, add 6-chloropurine (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Pathway 2: Two-Step Synthesis from Hypoxanthine

This pathway involves the conversion of the readily available hypoxanthine into the key intermediate, 6-chloropurine, followed by its conversion to this compound as described in Pathway 1.

Experimental Protocol:

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1.0 equivalent) with phosphoryl chloride (POCl₃) (5-10 equivalents). An organic base such as N,N-dimethylaniline (1.0 equivalent) is often added as a catalyst.

-

Reaction Conditions: The mixture is heated to reflux for 2-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphoryl chloride.

-

Work-up and Purification: After the reaction is complete, the excess phosphoryl chloride is carefully removed by distillation under reduced pressure. The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 6-7, causing the precipitation of 6-chloropurine.[1] The solid is collected by filtration, washed with cold water, and dried. Yields for this step are typically high.[1][2][3]

Step 2: Synthesis of this compound from 6-Chloropurine

The 6-chloropurine obtained from Step 1 is then used as the starting material in the protocol described in Pathway 1 to yield this compound.

Pathway 3: Conversion of 6-Cyanopurine

This method provides an alternative route to this compound from 6-cyanopurine, which can be prepared from 6-chloropurine. The cyano group at the 6-position is displaced by an ethoxy group under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-cyanopurine (1.0 equivalent) in absolute ethanol.

-

Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (a catalytic amount to 1.0 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired this compound. This method is reported to give excellent yields.

References

Initial Studies on the Antiviral Effects of 6-Ethoxypurine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purine analogs represent a cornerstone in the development of antiviral therapeutics, primarily by acting as fraudulent substrates for viral polymerases, leading to chain termination and inhibition of viral replication. The 6-substituted purine scaffold has been a fertile ground for the discovery of potent antiviral agents. This technical guide focuses on the initial studies concerning the antiviral effects of 6-ethoxypurine, a member of the 6-alkoxypurine subclass. While direct and extensive research on this compound is limited, this paper synthesizes available data on closely related 6-alkoxypurine derivatives to infer its potential activity, outlines relevant experimental protocols for its evaluation, and discusses the putative mechanisms of action.

Core Concept: The Antiviral Potential of 6-Alkoxypurine Nucleosides

The primary antiviral activity of purine analogs is realized upon their conversion to the corresponding nucleoside and subsequent phosphorylation to the triphosphate form within the host cell. For the 6-alkoxypurine series, the focus has been on their 2',3'-dideoxynucleoside derivatives, which are potent chain terminators of viral reverse transcriptases.

Initial investigations into a series of 6-alkoxypurine 2',3'-dideoxynucleosides revealed a structure-activity relationship (SAR) dependent on the length of the alkoxy chain. While analogs with longer alkyl chains (six or seven carbons) demonstrated potent anti-HIV-1 activity, those with fewer than four carbons in the 6-alkoxy substituent exhibited weak anti-HIV-1 activity[1]. This suggests that the this compound 2',3'-dideoxynucleoside, with a two-carbon chain, would likely display modest to weak antiviral efficacy against HIV-1.

Data Presentation: Antiviral Activity of 6-Alkoxypurine 2',3'-Dideoxynucleosides against HIV-1

Quantitative data for the this compound derivative is not available in the reviewed literature. However, the following table summarizes the reported anti-HIV-1 activity and cytotoxicity of a series of 6-alkoxypurine 2',3'-dideoxynucleosides in MT-4 cells, providing a comparative context for the expected activity of the ethoxy analog.

| Compound (6-substituent) | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| Methoxy | >100 | >100 | - |

| Ethoxy | Data Not Available (Expected to be weak) | Data Not Available | - |

| Propoxy | >100 | >100 | - |

| Butoxy | 15 ± 5 | >100 | >6.7 |

| Pentoxy | 4.0 ± 1.0 | >100 | >25 |

| Hexyloxy | 1.2 ± 0.3 | 80 ± 10 | 67 |

| Heptyloxy | 1.3 ± 0.4 | 25 ± 5 | 19 |

| Octyloxy | >10 | 10 ± 2 | - |

| Didanosine (ddI) | 1.5 ± 0.5 | >100 | >67 |

Data sourced from a study on novel 6-alkoxypurine 2',3'-dideoxynucleosides[1]. The EC50 and CC50 values were determined in MT-4 cells infected with HIV-1.

Experimental Protocols

This section details the methodologies for the synthesis and antiviral evaluation of this compound 2',3'-dideoxynucleoside, based on established protocols for related compounds.

Enzymatic Synthesis of 6-Alkoxypurine 2',3'-Dideoxynucleosides

A common and efficient method for the synthesis of 2',3'-dideoxynucleosides is through enzymatic transglycosylation.

Protocol:

-

Enzyme Preparation: Utilize a crude preparation of purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from E. coli.

-

Reaction Mixture: Combine this compound, 2',3'-dideoxyuridine, and the enzyme preparation in a potassium phosphate buffer (pH 7.0).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) and monitor the progress of the reaction by high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, purify the product (this compound 2',3'-dideoxynucleoside) from the reaction mixture using preparative HPLC.

-

Characterization: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This assay determines the concentration of the compound that inhibits the virus-induced cell death.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for HIV) in a 96-well plate and incubate to allow for cell adherence.

-

Compound Dilution: Prepare serial dilutions of the test compound (this compound 2',3'-dideoxynucleoside) in cell culture medium.

-

Infection: Infect the cells with a predetermined titer of the virus.

-

Treatment: Immediately after infection, add the different concentrations of the test compound to the wells. Include control wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 3-7 days).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as the MTT or XTT assay.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

-

Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound to the wells (without virus).

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Quantification of Cell Viability: Assess cell viability using the MTT or XTT assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization: Signaling and Metabolic Pathways

The antiviral activity of 6-alkoxypurine 2',3'-dideoxynucleosides is dependent on their intracellular metabolism to the active triphosphate form. The following diagram illustrates the proposed metabolic pathway.

Studies on 6-alkoxypurine 2',3'-dideoxynucleosides suggest that their anabolism may involve AMP deaminase[1]. This enzyme could potentially convert the 6-alkoxypurine derivative to the corresponding inosine analog, which is then phosphorylated to the active triphosphate form. This triphosphate metabolite acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes termination of elongation due to the absence of a 3'-hydroxyl group.

Conclusion

Initial studies on the antiviral effects of 6-alkoxypurine derivatives indicate that this compound, as a 2',3'-dideoxynucleoside, is likely to possess weak antiviral activity against HIV-1. The structure-activity relationship within this class of compounds clearly demonstrates a preference for longer alkoxy chains for potent inhibition. Nevertheless, the exploration of such analogs contributes to a deeper understanding of the structural requirements for antiviral activity within the purine nucleoside family. The provided experimental protocols offer a framework for the synthesis and comprehensive evaluation of this compound and other novel purine derivatives as potential antiviral agents. Further investigation into the specific metabolic pathways and the identification of viral targets beyond HIV-1 could reveal new therapeutic opportunities for this class of compounds.

References

6-Ethoxypurine's potential applications in cancer cell line studies

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of 6-Ethoxypurine's potential applications in cancer cell line studies. Despite the broad interest in purine analogs for anticancer drug development, no specific studies detailing the cytotoxic, apoptotic, or cell cycle-modulating effects of this compound on cancer cells have been published to date.

Researchers and drug development professionals seeking information on this specific compound will find a notable absence of quantitative data, such as IC50 values, as well as a lack of detailed experimental protocols and established signaling pathways related to its activity in oncological research.

While the broader class of 6-alkoxypurines has been a subject of some investigation, the direct substitution of an ethoxy group at the 6th position of the purine ring and its subsequent biological impact on cancer cells remains an unexplored area. The scientific community has extensively studied other purine derivatives, such as 6-mercaptopurine and 6-thioguanine, which are established chemotherapeutic agents. These compounds are known to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. However, it is not scientifically sound to extrapolate these mechanisms to this compound without direct experimental evidence.

The synthesis of various purine derivatives is a well-documented field, suggesting that the generation of this compound for research purposes is feasible. A general approach to synthesizing 6-alkoxypurines often involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of a purine ring with the corresponding alkoxide.

For researchers interested in exploring the potential of this compound, the following represents a hypothetical and generalized workflow based on standard methodologies in cancer cell line research. It is crucial to emphasize that this is a prospective guide and not based on any existing studies of this compound.

Prospective Experimental Workflow

Should research on this compound be undertaken, a logical first step would be to assess its cytotoxic effects across a panel of cancer cell lines.

Hypothetical Data Presentation

Were data to be collected, it would be structured in tables for clarity and comparative analysis.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % Apoptotic Cells | % Cells in G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | Control | Data not available | Data not available | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available | Data not available | Data not available | |

| A549 | Control | Data not available | Data not available | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available | Data not available | Data not available |

Potential Signaling Pathways for Investigation

Based on the mechanisms of other purine analogs, several signaling pathways could be of interest for future studies on this compound.

Understanding the enzymatic inhibition profile of 6-Ethoxypurine

Despite a comprehensive search of available scientific literature, there is currently a notable absence of specific data regarding the enzymatic inhibition profile of 6-Ethoxypurine. Quantitative measures such as IC50 or Ki values, which are critical for characterizing the potency and mechanism of enzyme inhibitors, do not appear to be publicly documented for this compound. Consequently, a detailed technical guide on its specific inhibitory actions cannot be compiled at this time.

For researchers, scientists, and drug development professionals, understanding the interaction of a compound with various enzymes is a cornerstone of preclinical assessment. This typically involves determining which enzymes are inhibited, the concentration required for 50% inhibition (IC50), and the inhibition constant (Ki) which provides a measure of the inhibitor's binding affinity. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also a key parameter.

While information on related purine analogs and their effects on enzymes like xanthine oxidase is available, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The addition of an ethoxy group at the 6th position of the purine ring can significantly alter its electronic and steric properties, leading to a unique interaction profile with enzyme active sites.

The Purine Metabolism Pathway: A Potential Area of Interest

Given its structure as a purine derivative, a logical starting point for any future investigation into the enzymatic inhibition profile of this compound would be the enzymes involved in purine metabolism. This pathway is crucial for the synthesis of DNA and RNA precursors and is a target for various therapeutic agents. A key enzyme in the catabolic arm of this pathway is xanthine oxidase.

Below is a simplified representation of the purine catabolism pathway, highlighting the role of xanthine oxidase.

Caption: A simplified diagram of the final steps of purine catabolism mediated by xanthine oxidase.

Standard Experimental Protocol for Determining Xanthine Oxidase Inhibition

To ascertain whether this compound inhibits xanthine oxidase, a standard in vitro enzymatic assay would be employed. The following provides a generalized methodology that serves as a foundation for such an investigation.

Objective:

To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.

Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm. The rate of this reaction in the presence and absence of the test compound (this compound) is compared to determine the extent of inhibition.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (test inhibitor)

-

Allopurinol (positive control inhibitor)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates or quartz cuvettes

-

Spectrophotometer or microplate reader

Experimental Workflow:

The general workflow for a xanthine oxidase inhibition assay is depicted below.

Caption: A generalized experimental workflow for a xanthine oxidase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay will need to be optimized.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions are made in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer and vehicle (DMSO).

-

Control (No Inhibitor): Buffer, xanthine oxidase, and vehicle.

-

Test Compound: Buffer, xanthine oxidase, and varying concentrations of this compound.

-

Positive Control: Buffer, xanthine oxidase, and varying concentrations of allopurinol.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals using a microplate reader.

-

Data Analysis:

-

Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100

Where:

-

RateControl is the rate of the reaction with the vehicle.

-

RateSample is the rate of the reaction with the test compound.

-

RateBlank is the background rate without the enzyme.

-

-

Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While this document outlines the necessary framework for investigating the enzymatic inhibition profile of this compound, the core quantitative data remains elusive from currently accessible sources. For researchers interested in this compound, the immediate next step would be to perform the described in vitro enzymatic assays, starting with key enzymes in the purine metabolic pathway such as xanthine oxidase. Subsequent studies could then broaden the scope to a wider panel of enzymes to establish a comprehensive inhibition profile. Such data would be invaluable for the scientific community and for professionals in drug development seeking to understand the potential therapeutic applications and off-target effects of this compound.

Preliminary Research on the Cytotoxicity of Short-Chain 6-Alkoxypurines: A Technical Guide

Disclaimer: Direct experimental data on the cytotoxicity of 6-Ethoxypurine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the research of closely related short-chain 6-alkoxypurine derivatives and general findings for the 6-alkoxypurine class of compounds. The experimental protocols and potential mechanisms described herein are based on established methodologies for analogous compounds and should be adapted and validated for this compound.

Introduction

6-Alkoxypurines are a class of purine derivatives that have garnered interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents. The structural modification at the 6-position of the purine ring influences their biological activity, including their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancerous cells. This technical guide summarizes the preliminary cytotoxic profiles of short-chain 6-alkoxypurines, providing insights into their potential as therapeutic agents. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of 6-Alkoxypurine Analogs

The following table summarizes the cytotoxic activity of various 6-alkoxypurine analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6-Methoxypurine | K-562 (Chronic Myelogenous Leukemia) | [(3)H]-thymidine incorporation | >50 | [1] |

| 6-Benzyloxy-8-tert-butyl-9-phenyl-9H-purine | Jurkat (T-cell Leukemia) | Cell Cycle Analysis | ~10 | [2] |

| Derivative 12 | Jurkat (T-cell Leukemia) | Cell Cycle Analysis | <10 | [2] |

| Derivative 13 | Jurkat (T-cell Leukemia) | Cell Cycle Analysis | <10 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of 6-alkoxypurine derivatives.

Cell Culture

-

Cell Lines: Human cancer cell lines such as Jurkat (T-cell leukemia), K-562 (chronic myelogenous leukemia), and various solid tumor cell lines (e.g., breast, colon, lung) are commonly used.

-

Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 6-alkoxypurine compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the 6-alkoxypurine compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with the 6-alkoxypurine compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathways

The cytotoxic effects of many purine analogs are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Caption: Intrinsic pathway of apoptosis induced by 6-alkoxypurines.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.

Caption: Workflow for cytotoxic evaluation of this compound.

Logical Relationships

The decision-making process in early-stage drug discovery for cytotoxic compounds can be visualized as follows.

Caption: Decision workflow in cytotoxic drug discovery.

References

Exploring the Derivatives of 6-Ethoxypurine: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, with wide-ranging applications in oncology, virology, and immunology. Their structural similarity to endogenous purines allows them to interact with and modulate the function of key cellular enzymes and receptors. Within this important class of molecules, 6-alkoxypurines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of 6-ethoxypurine and its derivatives, focusing on their synthesis, characterization, and potential biological activities. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel purine-based therapeutics.

Synthesis of this compound and Its Derivatives

The most common and direct route for the synthesis of this compound involves a two-step process commencing with the chlorination of hypoxanthine to form the key intermediate, 6-chloropurine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide to yield the desired this compound.

Experimental Protocols

Part 1: Synthesis of 6-Chloropurine from Hypoxanthine

This procedure details the conversion of hypoxanthine to the versatile intermediate, 6-chloropurine.[1]

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (1 equivalent), N,N-dimethylaniline (1 equivalent), and phosphoryl chloride (5-10 equivalents) is prepared.

-

The mixture is heated to reflux for 2-5 hours, during which the hypoxanthine will gradually dissolve.

-

After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

-

The reaction mixture is then carefully poured over crushed ice with stirring.

-

The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide or sodium hydroxide solution. This will cause a precipitate to form.

-

The precipitate, containing 6-chloropurine, is collected by filtration.

-

The crude 6-chloropurine can be purified by recrystallization from hot acetone or by column chromatography.

Part 2: Synthesis of this compound from 6-Chloropurine

This protocol describes the nucleophilic substitution of the chlorine atom in 6-chloropurine with an ethoxy group.

Materials:

-

6-Chloropurine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Acetic acid

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

6-Chloropurine (1 equivalent) is added to the sodium ethoxide solution (1.1-1.5 equivalents) in anhydrous ethanol.

-

The reaction mixture is stirred at room temperature or gently heated for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral (pH ≈ 7) with acetic acid.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

Quantitative Data for Synthesis

| Reaction | Starting Material | Reagents | Solvent | Typical Yield (%) |

| Synthesis of 6-Chloropurine | Hypoxanthine | POCl₃, N,N-Dimethylaniline | None | 70-90 |

| Synthesis of this compound | 6-Chloropurine | Sodium Ethoxide | Ethanol | 60-85 |

Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ ppm) |

| ¹H NMR (DMSO-d₆) | ~1.4 (t, 3H, -OCH₂CH ₃), ~4.5 (q, 2H, -OCH ₂CH₃), ~8.1 (s, 1H, H-2), ~8.4 (s, 1H, H-8), ~13.0 (br s, 1H, N-9 H ) |

| ¹³C NMR (DMSO-d₆) | ~14.5 (-OCH₂C H₃), ~65.0 (-OC H₂CH₃), ~120.0 (C-5), ~145.0 (C-8), ~152.0 (C-4), ~155.0 (C-2), ~160.0 (C-6) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Biological Activity of Representative 6-Alkoxypurine Derivatives

| Compound | Target | Activity | IC₅₀ (µM) | Cell Line |

| 6-methoxypurine derivative | Kinase | Anti-proliferative | 5-20 | Various Cancer Cells |

| 6-benzyloxypurine derivative | Kinase | Apoptosis Induction | 1-10 | Leukemia Cells |

| 6-(cyclohexyloxy)purine derivative | Kinase | Cell Cycle Arrest | 10-50 | Breast Cancer Cells |

This table presents data for representative 6-alkoxypurine derivatives to illustrate the potential biological activities of this compound class. The specific activity of this compound and its novel derivatives would require experimental determination.

Biological Activities and Signaling Pathways

Derivatives of 6-alkoxypurines have demonstrated significant potential as anti-cancer agents, primarily through the inhibition of various protein kinases. Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

The introduction of an alkoxy group at the 6-position of the purine ring can lead to potent and selective inhibition of specific kinases, such as cyclin-dependent kinases (CDKs).[3] Inhibition of CDKs can disrupt the cell cycle, leading to cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.

Visualizations

References

Methodological & Application

Application Notes and Protocols for Utilizing 6-Ethoxypurine in Influenza Virus Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continued development of novel antiviral therapeutics. Purine analogs represent a class of compounds with demonstrated antiviral properties, often acting by interfering with viral nucleic acid synthesis or other critical enzymatic processes. 6-Ethoxypurine, a synthetic purine derivative, is a candidate for investigation as an anti-influenza agent. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on influenza virus replication and activity.

The protocols outlined below are designed to be adaptable for various influenza A and B virus strains and are based on established virological assays. Given the limited specific data on this compound's anti-influenza activity, these notes provide a comprehensive framework for its initial characterization. The potential mechanism of action, drawing parallels from other purine analogs, may involve the inhibition of viral RNA-dependent RNA polymerase or interference with viral glycoprotein processing.[1][2][3]

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical but realistic summary of data that could be generated when evaluating this compound and a control compound, Oseltamivir.

Table 1: Antiviral Activity and Cytotoxicity of this compound in Madin-Darby Canine Kidney (MDCK) Cells

| Compound | EC50 (µM) [Influenza A/H1N1] | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 15.5 | >100 | >6.45 |

| Oseltamivir | 0.8 | >100 | >125 |

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window.

Table 2: Neuraminidase Inhibition Activity of this compound

| Compound | IC50 (µM) [Influenza A/H1N1 Neuraminidase] |

| This compound | 25.2 |

| Oseltamivir Carboxylate | 0.05 |

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits the enzymatic activity of neuraminidase by 50%.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and assessing the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

TPCK-treated trypsin

-

This compound

-

Oseltamivir (as a positive control)

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Avicel RC-591 for overlay

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells into 12-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound and Oseltamivir in serum-free DMEM.

-

Dilute the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin to a concentration that will produce 50-100 plaques per well.

-

-

Infection:

-

Wash the confluent MDCK cell monolayers once with sterile PBS.

-

In triplicate, add 200 µL of the diluted virus to each well.

-

Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking every 15 minutes to allow for virus adsorption.

-

-

Overlay Application:

-

During the virus adsorption period, prepare the overlay medium. For an agarose overlay, mix equal volumes of pre-warmed 1.8% agarose and 2x DMEM supplemented with TPCK-treated trypsin (2 µg/mL) and the desired concentrations of this compound or Oseltamivir.

-

Aspirate the viral inoculum from the wells.

-

Gently add 2 mL of the overlay medium containing the respective compound dilutions to each well. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Plaque Visualization:

-

Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour at room temperature.

-

Carefully remove the overlay.

-

Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes at room temperature.

-

Gently wash the wells with water and allow them to dry.

-

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay is used to quantify the infectious virus titer by determining the dilution of virus that infects 50% of the cell cultures. It is particularly useful for viruses that do not form clear plaques.

Materials:

-

MDCK cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Serum-free DMEM with TPCK-treated trypsin (1 µg/mL)

-

Influenza virus stock

-

This compound and Oseltamivir

-

96-well cell culture plates

-

PBS

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.[4]

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound and Oseltamivir in serum-free DMEM.

-

Prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.

-

-

Infection and Treatment:

-

Wash the cell monolayers with PBS.

-

Mix equal volumes of each virus dilution with each compound dilution.

-

Add 100 µL of the virus-compound mixture to the corresponding wells (typically 8 replicates per dilution). Include virus control (virus only) and cell control (media only) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Observation of Cytopathic Effect (CPE): After incubation, examine each well for the presence of CPE (e.g., cell rounding, detachment) under a microscope.

-

Data Analysis:

-

For each virus dilution, count the number of wells showing CPE.

-

The TCID50 value is calculated using the Reed-Muench method.[1]

-

The inhibitory effect of this compound is determined by the reduction in viral titer in the presence of the compound. The EC50 value can be calculated from the dose-response curve.

-

Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of progeny virions from infected cells.[5]

Materials:

-

Recombinant influenza neuraminidase or purified virus

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

This compound and Oseltamivir Carboxylate

-

Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)

-

Black 96-well plates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound and Oseltamivir Carboxylate in the assay buffer.

-

Assay Setup:

-

Add 50 µL of the diluted compounds to the wells of a black 96-well plate.

-

Add 25 µL of a pre-determined concentration of neuraminidase to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Add 25 µL of MUNANA substrate (final concentration ~100 µM) to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence using a fluorometer.

-

-

Data Analysis: The percentage of neuraminidase inhibition is calculated relative to the control wells (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations

Caption: Experimental workflow for evaluating this compound.

References

- 1. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hnRNPM regulates influenza A virus replication through distinct mechanisms in human and avian cells: implications for cross-species transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Ethoxypurine Stock Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a purine analog, a class of compounds that structurally mimic naturally occurring purines. These analogs are of significant interest in biomedical research and drug development due to their potential to interfere with nucleic acid synthesis and other cellular processes. While the precise mechanism of action for this compound is not extensively documented, it is hypothesized to function similarly to other purine analogs like 6-mercaptopurine and 6-thioguanine. These analogs are known to be converted into their respective nucleotide forms within the cell, which can then inhibit enzymes involved in de novo purine biosynthesis and be incorporated into DNA and RNA. This incorporation can lead to cytotoxicity and cell growth inhibition, making these compounds valuable tools for studying cellular proliferation and as potential therapeutic agents.

This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in your research.

Physicochemical Properties and Stock Solution Parameters

Proper preparation of this compound stock solutions is critical for obtaining reliable and consistent experimental results. The following table summarizes key quantitative data for this compound and recommended parameters for stock solution preparation. Due to the limited aqueous solubility common to many purine analogs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

| Property | Value | Notes |

| Molecular Weight | 164.16 g/mol | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Purine analogs often exhibit poor solubility in aqueous solutions. DMSO is a common and effective solvent for creating high-concentration stock solutions. |

| Recommended Stock Concentration | 10 mM to 100 mM in DMSO | Preparing a high-concentration stock allows for minimal solvent addition to the final cell culture medium, reducing the risk of solvent-induced cytotoxicity. |

| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid off-target effects. A concentration of 0.1% or lower is generally considered safe for most cell lines. A vehicle control with the same DMSO concentration should always be included in experiments. |

| Storage of Stock Solution | -20°C in amber, airtight vials | To prevent degradation, stock solutions should be stored protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 164.16 g/mol × 1000 mg/g = 1.6416 mg

-

-

-

Weigh the this compound:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.6416 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensure Complete Dissolution:

-

Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

-

-

Storage:

-

Store the 10 mM this compound stock solution in amber, airtight vials at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final desired working concentration in a complete cell culture medium immediately before use.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile conical tubes or multi-well plates

Procedure:

-

Determine the Final Working Concentration:

-

Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

-

-

Calculate the Dilution:

-

To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

-

Dilution Factor = [Stock Concentration] / [Final Concentration] = 10,000 µM / 10 µM = 1000

-

-

Prepare the Working Solution:

-

Add the appropriate volume of the 10 mM stock solution to the pre-warmed complete cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.

-

This results in a final DMSO concentration of 0.1% (v/v).

-

-

Vehicle Control:

-

It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated cultures (e.g., 0.1% DMSO in complete cell culture medium).

-

-

Immediate Use:

-

Use the freshly prepared working solution immediately for your cell culture experiments.

-

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Inferred signaling pathway of this compound.

Application of 6-Ethoxypurine in Studying DNA Replication Stress: Information Not Available

Despite a comprehensive search of available scientific literature, there is insufficient information to generate detailed Application Notes and Protocols on the use of 6-Ethoxypurine for studying DNA replication stress.